Piperidine, 1-(1H-indol-3-ylacetyl)-
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Overview
Description
Piperidine, 1-(1H-indol-3-ylacetyl)-: is a compound that features a piperidine ring and an indole moiety Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while indole is a bicyclic structure comprising a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(1H-indol-3-ylacetyl)- typically involves the acylation of piperidine with an indole derivative. One common method is the reaction of piperidine with 1H-indole-3-acetic acid under appropriate conditions to form the desired product. The reaction may be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(1H-indol-3-ylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperidine or indole derivatives.
Scientific Research Applications
Chemistry: Piperidine, 1-(1H-indol-3-ylacetyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity.
Biology: In biological research, this compound can be used to study the interactions between piperidine and indole derivatives with various biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, Piperidine, 1-(1H-indol-3-ylacetyl)- can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing high-performance products.
Mechanism of Action
The mechanism of action of Piperidine, 1-(1H-indol-3-ylacetyl)- involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Piperidine, 1-(1H-indol-3-ylmethyl)-
- Piperidine, 1-(1H-indol-3-ylcarbonyl)-
- Piperidine, 1-(1H-indol-3-ylethyl)-
Uniqueness: Piperidine, 1-(1H-indol-3-ylacetyl)- is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. The acetyl group can enhance the compound’s ability to form hydrogen bonds and participate in enzymatic reactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(17-8-4-1-5-9-17)10-12-11-16-14-7-3-2-6-13(12)14/h2-3,6-7,11,16H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKSQJBPYLEHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429419 |
Source
|
Record name | Piperidine, 1-(1H-indol-3-ylacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7774-14-3 |
Source
|
Record name | Piperidine, 1-(1H-indol-3-ylacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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